AF40431

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AF40431 is a small-molecule ligand that specifically binds to the neuronal receptor sortilin. It is the first reported small-molecule ligand of sortilin, with an IC50 of 4.4 µM and a Kd of 0.7 µM . Sortilin is a type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (Vps10p) family of sorting receptors, predominantly expressed in the central nervous system .

Vorbereitungsmethoden

The synthesis of AF40431 involves several steps, starting from d-leucine tert-butyl ester hydrochloride . The compound is prepared through a series of reactions, including esterification, amidation, and cyclization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

AF40431 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Wissenschaftliche Forschungsanwendungen

AF40431 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the binding interactions with sortilin.

Biology: Helps in understanding the role of sortilin in neuronal viability and its implications in various neurological disorders.

Medicine: Potential therapeutic applications in treating disorders related to sortilin dysfunction.

Industry: Utilized in the development of new drugs targeting sortilin and related pathways .

Wirkmechanismus

AF40431 exerts its effects by binding to the neurotensin-binding site of sortilin. The leucine moiety of this compound mimics the binding mode of the C-terminal leucine of neurotensin, while the 4-methylumbelliferone moiety forms π-stacking interactions with a phenylalanine residue in sortilin . This binding inhibits the function of sortilin, thereby modulating the pathways involved in neuronal viability and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

AF40431 is unique in its specific binding to sortilin. Similar compounds include:

Compound 1h: Prepared in an analogous manner to this compound, starting from d-leucine tert-butyl ester hydrochloride.

Neurotensin: A natural ligand that binds to the same site on sortilin.

Other Sortilin Ligands: Various small molecules that have been identified to bind to sortilin, but with different binding affinities and specificities

This compound stands out due to its high specificity and binding affinity to sortilin, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

AF40431 is a small-molecule ligand identified as the first specific inhibitor of the neuronal receptor sortilin, which is a type I membrane glycoprotein involved in various physiological and pathological processes, including neurodegeneration and cancer progression. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders and certain types of cancer.

This compound binds specifically to the neurotensin-binding site of sortilin. The binding mechanism involves the leucine moiety of this compound mimicking the C-terminal leucine of neurotensin, facilitating a competitive inhibition that disrupts the neurotensin-sortilin interaction. This interaction is crucial since sortilin has been implicated in regulating neuronal viability and signaling pathways associated with neurodegenerative diseases like Alzheimer's disease .

Structure-Activity Relationship

The structural analysis of the sortilin-AF40431 complex revealed that this compound forms π-stacking interactions with phenylalanine residues in sortilin, enhancing its binding affinity. The compound's enantiospecific activity was confirmed, as only one enantiomer demonstrated significant biological effects, while the other was inactive .

Binding Assays

This compound has been evaluated using various binding assays, including scintillation proximity assays and surface plasmon resonance. These studies confirmed that this compound effectively inhibits the binding of neurotensin to sortilin at nanomolar concentrations, with an IC50 value indicating strong potency against sortilin-mediated signaling pathways .

Cell-Based Assays

In cell-based assays, this compound demonstrated significant inhibition of sortilin-mediated cellular responses, which are critical in processes such as cell migration and apoptosis. These findings suggest that this compound may have a role in modulating neuronal health by interfering with pathological signaling cascades driven by sortilin .

Alzheimer’s Disease

Research has indicated that sortilin plays a pivotal role in Alzheimer's disease pathology by regulating the levels of pro-neurotrophic factors. This compound's ability to inhibit sortilin could potentially alter disease progression by promoting neuronal survival and reducing neuroinflammation .

Cancer Research

In studies focusing on glioblastoma, this compound was shown to inhibit cell invasion and migration by blocking sortilin's role in mesenchymal transition. This suggests that targeting sortilin with compounds like this compound may provide a novel therapeutic strategy for treating aggressive tumors .

Data Summary Table

| Study | Findings | Methodology |

|---|---|---|

| Andersen et al. (2014) | Identified this compound as a small-molecule ligand for sortilin | Co-crystallization, binding assays |

| Carvelli et al. (2017) | Demonstrated inhibition of neurotensin-sortilin binding | Scintillation proximity assay |

| Botta et al. (2009) | Evaluated binding interactions using liposome flotation assays | Liposome flotation assay |

| Zhang et al. (2019) | Showed this compound's effects on glioblastoma cell motility | Wound healing and transwell assays |

Eigenschaften

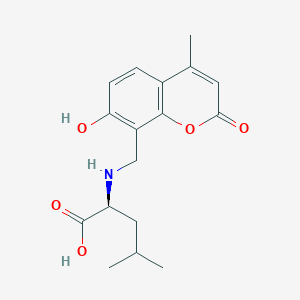

IUPAC Name |

(2S)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJLUCAXHFPZJD-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.